molecular formula C11H11BrO3 B188560 Methyl 4-(4-bromophenyl)-3-oxobutanoate CAS No. 160010-21-9

Methyl 4-(4-bromophenyl)-3-oxobutanoate

Cat. No. B188560
CAS RN: 160010-21-9
M. Wt: 271.11 g/mol
InChI Key: STEBOHAKKNSTLL-UHFFFAOYSA-N
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Description

“Methyl 4-(4-bromophenyl)-3-oxobutanoate” is a compound useful in organic synthesis . It has an empirical formula of C14H11BrO3 and a molecular weight of 307.14 .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a one-step synthesis of a moderately complex structure has been reported . This process involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .


Molecular Structure Analysis

The molecular structures of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . For instance, the molecular structure of “Methyl 4-(4-bromophenoxy)benzoate” has been confirmed through its empirical formula and molecular weight .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the antimicrobial activity of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been evaluated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “Methyl 4-bromophenylacetate” has a molecular weight of 229.075 . It is recommended to be stored in a well-ventilated place and kept container tightly closed .

Scientific Research Applications

1. Noncompetitive Inhibition in NMDA Receptors

Methyl 4-(4-bromophenyl)-3-oxobutanoate is explored as a noncompetitive inhibitor in NMDA receptors. Its derivative, DQP-1105, exhibits inhibition of GluN2C- and GluN2D-containing receptors, suggesting a novel mechanism for NMDA receptor antagonists. This inhibition is voltage-independent and consistent with a noncompetitive mechanism of action, demonstrating potential for neurological research applications (Acker et al., 2011).

2. Antiproliferative Activity in Cancer Research

In cancer research, derivatives of Methyl 4-(4-bromophenyl)-3-oxobutanoate have been synthesized and evaluated for their antiproliferative activity. These compounds have shown potential in inhibiting DNA gyrase-ATPase activity, which is pivotal in cell division and cancer proliferation (Yurttaş et al., 2022).

3. Synthesis and Characterization in Organic Chemistry

This compound is also significant in organic synthesis. Research has been conducted on the reaction of ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride, leading to various organic compounds. This demonstrates its role in facilitating diverse organic reactions (Kato & Kimura, 1979).

4. Application in Marine Natural Products

In marine biology, nitrogen-containing bromophenols derived from Methyl 4-(4-bromophenyl)-3-oxobutanoate have been isolated from the marine red alga Rhodomela confervoides. These compounds exhibit potent antioxidant activities, suggesting their potential application in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

5. Surfactant Synthesis in Chemical Engineering

A novel surfactant containing a benzene ring was synthesized using Methyl 4-(4-bromophenyl)-3-oxobutanoate via a copper-catalyzed cross-coupling reaction. This showcases its utility in creating new compounds with potential industrial applications (Chen et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, the antimicrobial activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been studied. The results revealed that these compounds have promising antimicrobial activity .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, “Methyl 4-(bromomethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research involving similar compounds have been suggested. For instance, a study has investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative . This research could pave the way for further studies on the potential applications of “Methyl 4-(4-bromophenyl)-3-oxobutanoate” and similar compounds.

properties

IUPAC Name

methyl 4-(4-bromophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEBOHAKKNSTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290802
Record name Methyl 4-bromo-β-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-phenyl)-3-oxo-butyric acid methyl ester

CAS RN

160010-21-9
Record name Methyl 4-bromo-β-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160010-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-β-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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